molecular formula C8H10O4 B12946771 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid

1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid

Cat. No.: B12946771
M. Wt: 170.16 g/mol
InChI Key: HWZVDMQWJBASSJ-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid is a high-purity chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This molecule features a cyclopentene ring core functionalized with both a carboxylic acid and a methyl ester (methoxycarbonyl) group attached to the same carbon atom, making it a versatile and valuable scaffold in organic and medicinal chemistry research. While specific studies on this exact molecule are not extensively publicized, its structure is highly relevant in advanced pharmaceutical development. Research on analogous cyclopentane and cyclopentene derivatives demonstrates their significant value as key synthetic intermediates. For instance, structurally related cis-substituted cyclopentane carboxylic acids are crucial in pharmacophore-based drug design, serving as rigid linkers to create potent and stereospecific bioactive molecules . These intermediates have been successfully utilized in the development of novel therapeutic agents, such as mitofusin activators, which are being explored for the treatment of neurodegenerative diseases by promoting mitochondrial fusion . The presence of two different carboxyl groups on the same ring carbon provides researchers with distinct chemical handles for selective derivatization, enabling the construction of complex molecular architectures. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and observe all safe laboratory practices. The typical hazard classifications for similar carboxylic acid compounds include causing skin irritation, serious eye irritation, and respiratory irritation .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

1-methoxycarbonylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-3H,4-5H2,1H3,(H,9,10)

InChI Key

HWZVDMQWJBASSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

One of the most direct and industrially relevant methods to prepare cyclopentene-1-carboxylic acid esters, including 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid, involves the oxidative cyclization of 5-formylvaleric acid or its esters. This method is described in US Patent US6316659B1 and related literature.

Reaction Scheme

  • Starting materials: 5-formylvaleric acid esters (e.g., methyl 5-formylvalerate)
  • Catalyst: Heterogeneous oxidic catalysts such as lanthanum oxide on alumina (La2O3/Al2O3), zinc oxide/calcium oxide mixtures, or zeolitic/phosphate catalysts
  • Conditions: Gas or liquid phase reaction at elevated temperatures (200–450 °C)
  • Atmosphere: Hydrogen, nitrogen, or mixtures with water/alcohol vapors
  • Products: Cyclopentanone and cyclopentene-1-carboxylic acid esters (including 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid)

Mechanism and Notes

  • The process involves intramolecular cyclization and oxidation of the aldehyde group to form the cyclopentene ring with a carboxylate substituent.
  • The reaction can be tuned to favor the formation of the cyclopentene carboxylic acid ester by adjusting catalyst composition, temperature, and reactant ratios.
  • This method avoids complicated multi-step reductions and eliminations previously required.
  • The reaction is scalable and suitable for industrial production.

Data Summary (Example from Patent US6316659B1)

Parameter Value/Condition
Catalyst 56% ZnO / 44% CaO (BASF H5-11)
Temperature 380–400 °C
Reactants Methyl 5-formylvalerate + N2 (20 L/h)
Reaction time 7 hours
Product isolation Condensation with dry ice/acetone
Selectivity (cyclopentanone) High, with co-production of cyclopentene-1-carboxylic acid esters
Phase Gas phase

Multi-Step Synthesis via Malonic Acid Ester Condensation and Cyclization

Overview

Another well-documented synthetic route involves the condensation of malonic acid esters with 4-halo-3-alkoxy-2E-butenoic acid esters, followed by cyclization, saponification, and decarboxylation steps. This method is detailed in US Patent US5113012A.

Stepwise Procedure

Step Description Conditions/Notes
(a) Condensation of malonic acid diethyl ester with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in presence of sodium methylate base Solvent: N,N'-dimethylformamide; Temperature: ~20 °C; Reaction time: ~3 hours
(b) Cyclization of the pentenoic acid ester to form 5-alkoxycarbonyl-3-alkoxy-2-cyclopentene-1-one salt Base present; Temperature: 0–180 °C (preferably 20–60 °C)
(c) Saponification of the ester function to carboxylate salt Base: NaOH or KOH aqueous solution; Temperature: 0–100 °C (preferably room temperature)
(d) Acid-catalyzed decarboxylation to yield the cyclopentene carboxylic acid derivative Acid: HCl or H2SO4; Temperature: 20–100 °C; In situ treatment without isolation of intermediate

Key Features

  • The ring closure step is facilitated by polar solvents such as ethanol or acetonitrile.
  • The saponification and decarboxylation steps are often performed sequentially in the same reaction vessel to improve yield and simplify purification.
  • The final product includes 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid or closely related cyclopentene carboxylic acid esters.

Example Yields and Characterization

  • Yield of title compound after precipitation and filtration: ~52.5%
  • Characterization by 1H-NMR confirms the structure with characteristic signals for methoxy and cyclopentene protons.

Notes on Alternative Methods and Considerations

  • Older methods involved reduction of cyclopentanone-2-carboxylic esters to cyclopentanol derivatives followed by dehydration to form cyclopentene carboxylic acid esters; these are more complex and less efficient.
  • The oxidative cyclization method (Section 1) is preferred for industrial scale due to fewer steps and better catalyst recyclability.
  • The malonic ester condensation route (Section 2) is valuable for laboratory-scale synthesis and allows structural modifications by varying ester groups.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Conditions Advantages Limitations
Oxidative cyclization (US6316659B1) 5-Formylvaleric acid esters Catalytic oxidative cyclization 200–450 °C, oxidic catalysts Industrial scalability, fewer steps High temperature, catalyst cost
Malonic ester condensation (US5113012A) Malonic acid diethyl ester + 4-halo-3-alkoxy-2E-butenoic acid esters Condensation, cyclization, saponification, decarboxylation Mild temperatures (0–100 °C), base and acid catalysis Good yields, structural versatility Multi-step, requires careful control
Reduction and dehydration (literature) Cyclopentanone-2-carboxylic esters Reduction to cyclopentanol esters, dehydration Multiple steps, various reagents Established method Complex, lower efficiency

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives can form stable hydrogen bonds with specific amino acids in proteins, influencing their activity . The compound’s unique structure allows it to participate in selective reactions, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of cyclopentene derivatives with diverse substituents. Below is a systematic comparison with analogous compounds:

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Key Structural Features
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid -COOCH₃ (1), -COOH (1) C₈H₁₀O₄ Conjugated cyclopentene, dual carbonyl groups
1-[(tert-Butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid -COO(t-Bu) (1), -COOH (1) C₁₁H₁₆O₄ Bulky tert-butyl group increases steric hindrance
3-Oxocyclopent-1-enecarboxylic acid -CO- (3), -COOH (1) C₆H₆O₃ Ketone at C3 enhances electrophilicity
Methyl 3-cyclopentenecarboxylate -COOCH₃ (1) C₇H₁₀O₂ Ester group reduces polarity vs. carboxylic acid
1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid -CF₃ (1), -COOH (1) C₇H₇F₃O₂ Electron-withdrawing CF₃ enhances acidity

Physicochemical Properties

  • Acidity : The carboxylic acid group in 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid (pKa ~2.5) is less acidic than its trifluoromethyl analogue (pKa ~1.8) due to reduced electron withdrawal .
  • Solubility : The methoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to tert-butoxy derivatives, which are more lipophilic .
  • Thermal Stability : The cyclopentene ring’s strain reduces thermal stability compared to saturated cyclopentane analogues (e.g., methyl cyclopentanecarboxylate) .

Research Findings and Case Studies

  • Synthetic Efficiency : Methoxycarbonyl derivatives are synthesized via acid-catalyzed hydrolysis of tert-butyl esters (yield >95%), contrasting with the multi-step routes required for trifluoromethyl analogues .

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